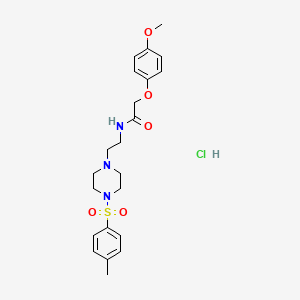

2-(4-甲氧基苯氧基)-N-(2-(4-甲苯磺酰哌嗪-1-基)乙基)乙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as methoxyphenoxy, tosylpiperazine, and acetamide are common in the synthesis of biologically active molecules. For instance, compounds with the arylpiperazine and benzamide fragments have been synthesized and tested for their affinity to dopamine receptors, indicating potential neurological applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors. For example, a three-step reaction sequence was used to prepare a compound with a phenoxyethyl and tosylpiperazine moiety, starting from 4-(benzyloxy)phenol . This suggests that the synthesis of "2-(4-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride" would likely involve similar steps: the preparation of the phenoxyethanol intermediate, followed by its reaction with tosylpiperazine, and subsequent modifications to introduce the acetamide group and hydrochloride salt form.

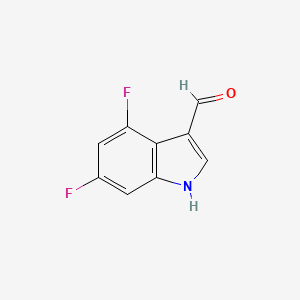

Molecular Structure Analysis

The molecular structure of compounds with similar features has been characterized using techniques such as NMR, IR, and MS . These methods provide detailed information about the molecular framework and the spatial arrangement of the atoms. For instance, the crystal structure of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, revealed a planar naphthalene ring with a staggered methoxy substituent and an orientation of the side chain that aligns the amide and aromatic groups . This information is crucial for understanding the conformational preferences of the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The tosyl group is a good leaving group, which can be replaced by nucleophiles in substitution reactions . The methoxy group can undergo demethylation under certain conditions, and the acetamide moiety can participate in hydrolysis reactions to form the corresponding acid and amine. These reactions are important for further chemical modifications and for understanding the metabolism of the compound in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy and tosyl groups suggests that it would have moderate polarity, affecting its solubility in various solvents. The acetamide group could contribute to hydrogen bonding, influencing the compound's melting point and boiling point. The hydrochloride salt form would likely enhance its water solubility, which is important for potential pharmaceutical applications. The compound's stability, reactivity, and interaction with biological targets can be inferred from studies on similar molecules .

科学研究应用

氯乙酰胺类除草剂的比较代谢

对氯乙酰胺类除草剂在人和大鼠肝微粒体中代谢的研究提供了对相关化合物的代谢途径和潜在毒理作用的见解。该研究重点介绍了各种氯乙酰胺类除草剂的代谢,表明存在复杂的代谢激活途径,这可能与理解2-(4-甲氧基苯氧基)-N-(2-(4-甲苯磺酰哌嗪-1-基)乙基)乙酰胺盐酸盐的代谢有关(Coleman 等,2000 年)。

环境系统中的发生和迁移

对密西西比河流域溪流中异丙甲草胺的发生和迁移的研究突出了氯乙酰胺类除草剂的环境暴露和分布模式。此信息对于相关化合物的环境监测和风险评估可能很有价值(Clark & Goolsby,1999 年)。

阴离子配位和晶体结构

对酰胺衍生物在阴离子配位上的空间取向的研究揭示了具有酰胺键的化合物的结构和化学性质。这项研究可以为理解2-(4-甲氧基苯氧基)-N-(2-(4-甲苯磺酰哌嗪-1-基)乙基)乙酰胺盐酸盐在材料科学或制药中的化学行为和潜在应用奠定基础(Kalita & Baruah,2010 年)。

土壤接收和除草剂活性

研究受农业实践影响的土壤中氯乙酰胺类除草剂的接收和活性,可以深入了解这些化合物的环境归宿和功效。了解这些相互作用对于开发环境友好且有效的除草剂至关重要(Banks & Robinson,1986 年)。

用于成像应用的放射合成

研究氯乙酰苯胺类除草剂的放射合成,以研究其代谢和作用方式,证明了在科学研究中使用放射性标记化合物的潜力,包括跟踪生物系统中的分布和代谢途径(Latli & Casida,1995 年)。

属性

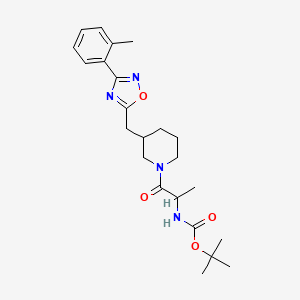

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S.ClH/c1-18-3-9-21(10-4-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-20-7-5-19(29-2)6-8-20;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLFYMQWMRCLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)